molecular formula C20H19N5OS B243294 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide

Cat. No. B243294
M. Wt: 377.5 g/mol
InChI Key: IWWJONXVZSEBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide, also known as MTEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTEB is a member of the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to protect against oxidative stress and inflammation by inhibiting the NF-κB pathway and upregulating antioxidant enzymes such as superoxide dismutase and catalase. In cardiovascular disease research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In neuroprotection research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases. In cardiovascular disease research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to exhibit anti-inflammatory and antioxidant effects, which may help to prevent the development of atherosclerosis and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide is that it has been shown to exhibit a range of biological activities, making it a potentially useful compound for a variety of scientific research applications. However, one limitation of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide is that its mechanism of action is not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide. One area of interest is the development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide in combination with other compounds for enhanced therapeutic effects. Finally, further research is needed to fully elucidate the mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide and its potential applications in various scientific research areas.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide involves a multi-step process that begins with the preparation of the 3-ethyl-1,2,4-triazole-5-thiol intermediate. This intermediate is then reacted with 4-bromo-1-methylbenzene to yield the 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl bromide intermediate. Finally, this intermediate is reacted with 4-methylbenzoyl chloride to yield the final product, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation. In neuroprotection research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide has been shown to exhibit anti-inflammatory and antioxidant effects, which may help to prevent the development of atherosclerosis and other cardiovascular diseases.

properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-4-methylbenzamide

InChI

InChI=1S/C20H19N5OS/c1-3-17-22-23-20-25(17)24-19(27-20)16-10-6-14(7-11-16)12-21-18(26)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

IWWJONXVZSEBJH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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